molecular formula C12H9N5O6 B12307480 1-Methyl-3-[(2,4,6-trinitrophenyl)azanidyl]pyridin-1-ium

1-Methyl-3-[(2,4,6-trinitrophenyl)azanidyl]pyridin-1-ium

Cat. No.: B12307480
M. Wt: 319.23 g/mol
InChI Key: QDOOLEUPZYHCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-[(2,4,6-trinitrophenyl)azanidyl]pyridin-1-ium is a complex organic compound with a molecular formula of C12H9N5O6. This compound is known for its unique structure, which includes a pyridinium ring substituted with a trinitrophenyl group. It has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[(2,4,6-trinitrophenyl)azanidyl]pyridin-1-ium typically involves the reaction of 1-methylpyridinium with 2,4,6-trinitrophenyl azide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile. The temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[(2,4,6-trinitrophenyl)azanidyl]pyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro groups on the trinitrophenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like hydroxide ions in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-Methyl-3-[(2,4,6-trinitrophenyl)azanidyl]pyridin-1-ium has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[(2,4,6-trinitrophenyl)azanidyl]pyridin-1-ium involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound may also induce oxidative stress by generating reactive oxygen species, which can affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and used in Parkinson’s disease research.

    1-Methyl-3-phenylpyridinium: A metabolite of the above compound, also studied for its neurotoxic properties.

Uniqueness

1-Methyl-3-[(2,4,6-trinitrophenyl)azanidyl]pyridin-1-ium is unique due to its trinitrophenyl substitution, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H9N5O6

Molecular Weight

319.23 g/mol

IUPAC Name

(1-methylpyridin-1-ium-3-yl)-(2,4,6-trinitrophenyl)azanide

InChI

InChI=1S/C12H9N5O6/c1-14-4-2-3-8(7-14)13-12-10(16(20)21)5-9(15(18)19)6-11(12)17(22)23/h2-7H,1H3

InChI Key

QDOOLEUPZYHCCV-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC(=C1)[N-]C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.